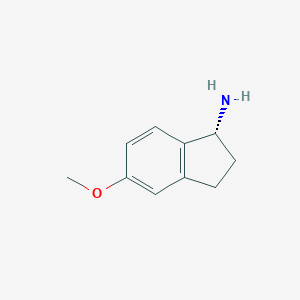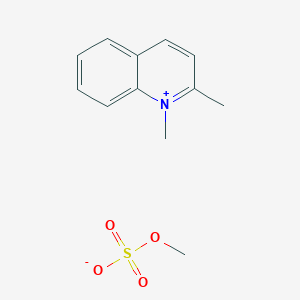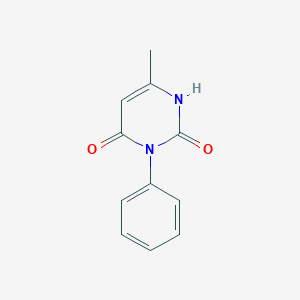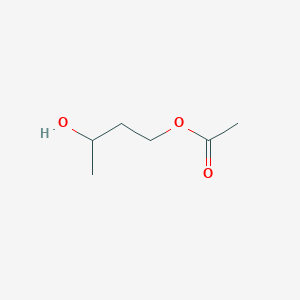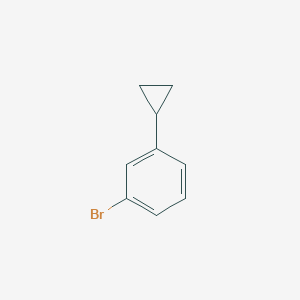
1-Brom-3-Cyclopropylbenzol
Übersicht
Beschreibung
1-Bromo-3-cyclopropylbenzene is a compound that features a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group. This structure serves as a versatile building block in organic synthesis, particularly in reactions catalyzed by palladium and other transition metals.
Synthesis Analysis
The synthesis of compounds related to 1-Bromo-3-cyclopropylbenzene often involves palladium-catalyzed reactions. For instance, 1-bromo-2-(cyclopropylidenemethyl)benzene has been used in a novel palladium-catalyzed domino reaction with 2-alkynylbenzenamine to generate complex polycyclic structures through cyclization processes . Additionally, the synthesis of bromophenol derivatives incorporating cyclopropane moieties has been achieved through reactions with ethyl diazoacetate followed by bromination, demonstrating the reactivity of bromo-cyclopropyl-substituted benzenes .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-cyclopropylbenzene and related compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated by the structural determination of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . Density Functional Theory (DFT) calculations can also provide insights into the preferred conformations of these molecules in the crystalline state and in isolation.
Chemical Reactions Analysis
Compounds with a bromo-cyclopropyl group participate in various chemical reactions. For example, 1-bromo-2-ethoxycyclopropyllithium, a synthetic equivalent of lithiopropenal, has been used to synthesize juvenile hormone and other terpenoids through reactions with electrophiles . Moreover, 1-bromo-2-chlorocyclopropene has been synthesized and used as a cycloproparene synthon in the preparation of 1H-Cyclopropa[b]phenanthrene . The reactivity of 1-bromo-1-lithiocyclopropanes has been explored in CuCl2-induced 'carbene dimerization' to produce bi(cyclopropylidenes) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-cyclopropylbenzene derivatives are influenced by their molecular structure. For instance, the solvates of bromomethyl-substituted benzene compounds exhibit different crystal structures and conformations, which can affect their reactivity . The solubility and crystallinity of these compounds are important for their applications in synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brom-3-Cyclopropylbenzol: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann verwendet werden, um Cyclopropylgruppen in komplexere Moleküle einzuführen, was besonders nützlich bei der Synthese von Pharmazeutika und Agrochemikalien ist. Das Vorhandensein sowohl eines Bromatoms als auch einer Cyclopropylgruppe ermöglicht eine Vielzahl von chemischen Transformationen, wie z. B. Suzuki-Kupplungsreaktionen, die zur Bildung von Biarylen führen können, einem Strukturmotiv, das häufig in bioaktiven Verbindungen vorkommt .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient This compound als Baustein für die Synthese verschiedener Therapeutika. Seine Struktur findet sich häufig in Molekülen mit potenziellen antiviralen, krebshemmenden oder antibakteriellen Eigenschaften. Forscher verwenden diese Verbindung, um Analoga und Derivate zu erzeugen, die auf biologische Aktivität und pharmakologische Wirksamkeit getestet werden können .
Materialwissenschaften
Die Anwendung von This compound in der Materialwissenschaft umfasst die Entwicklung neuer polymerer Materialien. Die Cyclopropylgruppe kann Polymeren Steifigkeit verleihen, was vorteilhaft ist für die Herstellung von Materialien mit bestimmten mechanischen Eigenschaften. Zusätzlich kann das Bromatom zur weiteren Funktionalisierung oder als Griff für die Vernetzung von Polymerketten verwendet werden .
Chemieingenieurwesen
Im Chemieingenieurwesen wird This compound in der Prozessentwicklung und -optimierung eingesetzt. Seine Rolle bei der Synthese von hochwertigen Chemikalien erfordert die Entwicklung effizienter und skalierbarer Prozesse. Ingenieure arbeiten möglicherweise an Reaktionskinetik, Reinigungsmethoden und Sicherheitsbewertungen, die diese Verbindung betreffen, um die industrielle Umsetzbarkeit zu gewährleisten .
Umweltwissenschaften
Umweltwissenschaftler könnten die Abbauprodukte und das Umweltverhalten von This compound untersuchen. Das Verständnis seines Verhaltens in der Umwelt, einschließlich möglicher Abbauwege und der Bildung von Nebenprodukten, ist entscheidend für die Bewertung seiner Umweltauswirkungen und die Entwicklung geeigneter Sanierungsstrategien .
Biochemie
In der Biochemie kann This compound verwendet werden, um enzymkatalysierte Reaktionen zu untersuchen, die halogenierte Substrate betreffen. Es kann in enzymatischen Assays als Substrat oder Inhibitor fungieren, um Wirkmechanismen aufzuklären oder um die Enzymaktivität zu screenen. Die Reaktivität der Verbindung macht sie auch zu einem Kandidaten für die Markierung von Biomolekülen oder für die Sondierung biologischer Systeme .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBNVQYWODLZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391017 | |
| Record name | 1-bromo-3-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1798-85-2 | |
| Record name | 1-Bromo-3-cyclopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








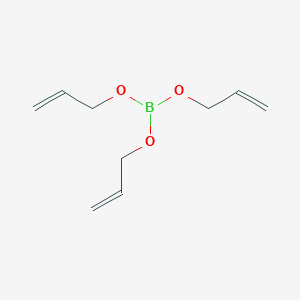
amido}(mesitylene)ruthenium(II)](/img/structure/B155090.png)
